ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a unique structure that includes a triazino-purinyl core, which is of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate typically involves multiple stepsReaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The triazino-purinyl core is of interest in the study of nucleic acids and enzyme interactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate involves its interaction with specific molecular targets. The triazino-purinyl core can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. This interaction can affect various biological pathways, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar compounds include other esters with triazino-purinyl cores, such as:
Ethyl acetate: A simpler ester used in various industrial applications.
Methyl butyrate: Another ester with a pleasant odor used in flavoring and fragrances.
ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate stands out due to its complex structure and potential biological activity, making it unique among similar compounds.
Properties
IUPAC Name |
ethyl 2-[7-[(E)-but-2-enyl]-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-6-8-9-22-16(26)14-15(21(5)18(22)27)19-17-23(10-13(25)28-7-2)20-11(3)12(4)24(14)17/h6,8,12H,7,9-10H2,1-5H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRSZYAAYCEGX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC=CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C/C=C/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.